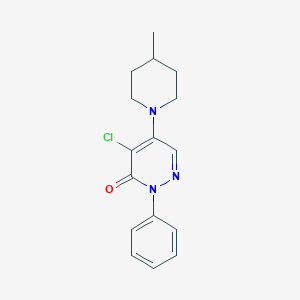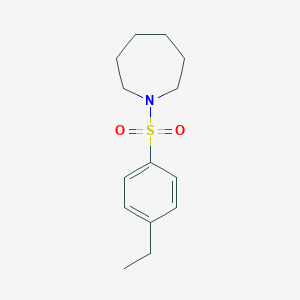![molecular formula C18H20Cl2N2O3S B272312 1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as TCS-1102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCS-1102 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用机制
TCS-1102 exerts its pharmacological effects by binding to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel function, and protein folding. The binding of TCS-1102 to the sigma-1 receptor results in the modulation of these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TCS-1102 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety. Additionally, TCS-1102 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the major advantages of TCS-1102 is its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. This property makes TCS-1102 an ideal tool compound for studying the role of the sigma-1 receptor in various physiological and pathological processes. However, one of the limitations of TCS-1102 is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on TCS-1102. One of the potential applications of TCS-1102 is in the treatment of chronic pain, which is a major clinical problem with limited treatment options. Additionally, TCS-1102 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Conclusion:
In conclusion, TCS-1102 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it an ideal tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
合成方法
The synthesis of TCS-1102 involves the reaction of 3,4-dichloroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields TCS-1102 as a white solid with a purity of more than 99%.
科学研究应用
TCS-1102 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as neuropathic pain, epilepsy, and anxiety. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, neuronal excitability, and cell survival.
属性
产品名称 |
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H20Cl2N2O3S |
分子量 |
415.3 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-15(4-6-18(13)25-2)26(23,24)22-9-7-21(8-10-22)14-3-5-16(19)17(20)12-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI 键 |
QIIJCFLKWXBBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)








![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)


